molecular formula C8H10ClFN2 B13692696 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride

Cat. No.: B13692696
M. Wt: 188.63 g/mol
InChI Key: PGDHQJCEOMBVFZ-UHFFFAOYSA-N
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Description

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring. These reactions include:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the fluoropyridine moiety contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride can be compared with other similar compounds such as:

    3-(3-Azetidinyl)pyridine Hydrochloride: Similar structure but without the fluorine atom, leading to different reactivity and applications.

    3-(3-Azetidinyl)pyridazine Hydrochloride: Contains a pyridazine ring instead of a pyridine ring, affecting its chemical properties.

    Azetidin-3-ol Hydrochloride: Contains a hydroxyl group, making it useful for different synthetic applications. These comparisons highlight the uniqueness of this compound in terms of its fluorine substitution and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-fluoropyridine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H

InChI Key

PGDHQJCEOMBVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)F.Cl

Origin of Product

United States

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